

# A Technical Guide to the Spectroscopic Data of 3,3-Difluorocyclobutanone

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## Compound of Interest

Compound Name: 3,3-Difluorocyclobutanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-difluorocyclobutanone**, a valuable building block in medicinal chemistry. The unique properties imparted by the gem-difluoro group make this compound a subject of increasing interest in the development of novel therapeutics. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,3-difluorocyclobutanone** (C<sub>4</sub>H<sub>4</sub>F<sub>2</sub>O).

Table 1: <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.45	t	4H	13.2	CH <sub>2</sub>

Table 2: <sup>13</sup>C NMR Data (101 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
203.4	t	4.1	C=O
118.9	t	283.8	CF <sub>2</sub>
47.6	s	-	CH <sub>2</sub>

Table 3: <sup>19</sup>F NMR Data (376 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-94.3	s	-	CF <sub>2</sub>

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1824	Strong	C=O stretch
1265	Strong	C-F stretch
1060	Strong	C-F stretch

Table 5: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
106.02	100	[M] <sup>+</sup>
78.01	45	[M-CO] <sup>+</sup>
50.00	80	[C <sub>2</sub> H <sub>2</sub> F <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following protocols describe the methodologies for the acquisition of the spectroscopic data presented above.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance 400 spectrometer.
- Sample Preparation: 10-20 mg of **3,3-difluorocyclobutanone** was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: The proton spectrum was acquired at 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: The carbon spectrum was acquired at 101 MHz with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. A total of 1024 scans were accumulated.
- $^{19}\text{F}$  NMR Acquisition: The fluorine spectrum was acquired at 376 MHz with proton decoupling. A spectral width of 200 ppm was used, with an acquisition time of 1 second and a relaxation delay of 1 second. 64 scans were averaged.
- Data Processing: All spectra were processed using standard Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  0.00 for  $^1\text{H}$  and  $^{13}\text{C}$  NMR).

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small drop of neat **3,3-difluorocyclobutanone** was placed directly onto the diamond ATR crystal.

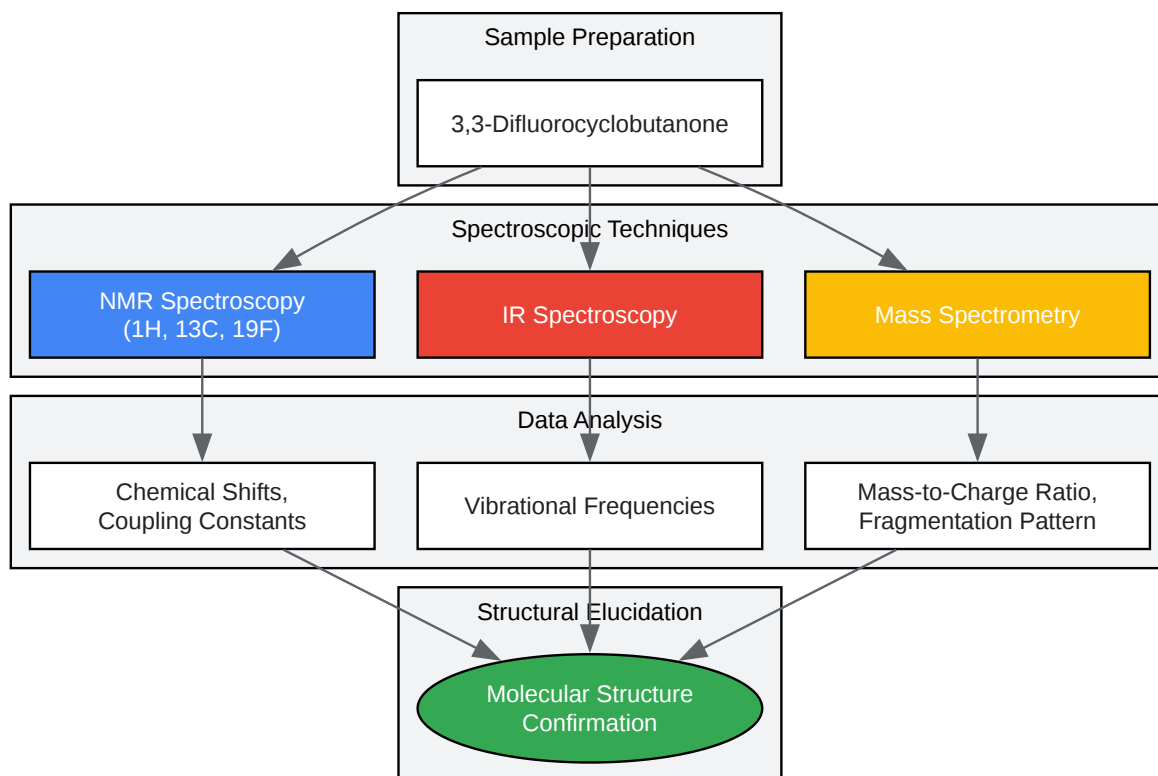
- **Data Acquisition:** The spectrum was recorded over a range of 4000-400  $\text{cm}^{-1}$ . 32 scans were co-added at a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement and automatically subtracted.
- **Data Processing:** The resulting transmittance spectrum was converted to absorbance. The reported peaks correspond to the major absorption bands.

### Mass Spectrometry (MS)

- **Instrumentation:** A time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
- **Sample Introduction:** A dilute solution of **3,3-difluorocyclobutanone** in methanol was introduced into the instrument via direct infusion.
- **Data Acquisition:** The mass spectrum was acquired in positive ion mode over a mass range of  $m/z$  40-200. The electron energy was set to 70 eV.
- **Data Analysis:** The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The monoisotopic mass of the parent molecule is calculated to be 106.0230 g/mol [1].

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3,3-difluorocyclobutanone**.



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Workflow for the spectroscopic analysis of **3,3-Difluorocyclobutanone**.

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## References

- 1. 3,3-Difluorocyclobutanone | C<sub>4</sub>H<sub>4</sub>F<sub>2</sub>O | CID 72207525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3,3-Difluorocyclobutanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595554#spectroscopic-data-of-3-3-difluorocyclobutanone-nmr-ir-ms]

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